molecular formula C27H30N2O4 B11235774 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11235774
M. Wt: 446.5 g/mol
InChI Key: VXVFMDSOQNTRTN-UHFFFAOYSA-N
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Description

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a complex organic compound that features an indole moiety and a benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyclohexylcarbonyl group. The benzodioxepine ring is then synthesized and coupled with the indole derivative through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzodioxepine ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzodioxepine-containing molecules. Examples include:

  • 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Uniqueness

What sets 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide apart is its unique combination of the indole and benzodioxepine moieties, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C27H30N2O4/c30-26(28-16-19-11-12-24-25(15-19)33-14-6-13-32-24)18-29-17-22(21-9-4-5-10-23(21)29)27(31)20-7-2-1-3-8-20/h4-5,9-12,15,17,20H,1-3,6-8,13-14,16,18H2,(H,28,30)

InChI Key

VXVFMDSOQNTRTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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